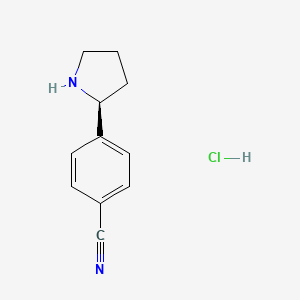

(s)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride

Description

(S)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is a chiral small-molecule intermediate used in pharmaceutical synthesis. Key properties include:

- Molecular Formula: C₁₁H₁₃ClN₂

- Molecular Weight: 208.69 g/mol

- CAS Number: 2109404-02-4

- Purity: ≥97% (as per manufacturing specifications) .

- Application: Serves as a critical active pharmaceutical ingredient (API) intermediate, emphasizing its role in enantioselective drug synthesis .

The compound features a benzonitrile core substituted with a pyrrolidine ring, where the (S)-enantiomer is specifically synthesized to meet stereochemical requirements in drug design.

Properties

IUPAC Name |

4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDYEWOFVBQCFS-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-bromobenzonitrile with pyrrolidine under specific conditions. The reaction is often catalyzed by a palladium complex, and the process may involve the use of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

(s)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (s)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile moiety can interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzonitrile-Based Derivatives

(a) 4-(4′5′-Dihydrothiazol-2-yl)aniline (Intermediate 25)

- Structure : Contains a benzonitrile-derived aniline group linked to a dihydrothiazole ring.

- Synthesis: Prepared from 4-aminobenzonitrile and cysteamine hydrochloride, achieving yields of 65–75% (Table 2, ).

(b) Rilpivirine Hydrochloride

- Structure: Aryl-substituted benzonitrile with pyrimidinylamino and cyanoethenyl groups (C₂₂H₁₈N₆·HCl; MW 402.88) .

- Application : Antiretroviral drug (HIV-1 treatment) .

- Analytical Methods : Reverse-phase HPLC with a Gemini C18 column (retention time: 27.12 min) ensures purity and stability .

- Comparison : Larger molecular size and extended conjugation compared to (S)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride, reflecting divergent therapeutic targets.

(c) OLED-Related Benzonitrile Derivatives

- Examples: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile .

- Application : Used in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).

- Key Difference: Incorporates carbazole and phenoxazine groups for electronic properties, unlike the pyrrolidine-pharmaceutical motif in the target compound .

Pyrrolidine-Containing Compounds

(a) PF-04455242 Hydrochloride

- Structure : Features a pyrrolidine sulfonyl group (C₂₁H₂₈N₂O₂S·HCl; MW 433.98) .

- Application : Investigated in neurological research (e.g., kinase inhibition).

- Comparison : While both compounds include pyrrolidine and hydrochloride salts, PF-04455242’s sulfonyl and biphenyl groups confer distinct solubility and target specificity .

(b) (R)-4-(Pyrrolidin-2-yl)benzonitrile Hydrochloride

Patent-Disclosed Analogues

- Example: 4-((4-((4-(2-Cyanoethenyl)-2,6-dimethylphenyl)amino)pyridin-2-yl)amino)benzonitrile hydrochloride (Patent No. 7,125,879) .

Key Research Findings

Stereochemical Specificity : The (S)-enantiomer’s synthesis is critical for avoiding racemic mixtures, which could compromise drug efficacy .

Structural-Activity Relationships :

- Pyrrolidine enhances basicity and solubility, while benzonitrile provides metabolic stability.

- Substitution with bulkier groups (e.g., pyrimidine in Rilpivirine) increases molecular weight and alters pharmacokinetics .

Synthetic Challenges : High-purity synthesis of chiral benzonitriles requires stringent control to avoid impurities like diastereomers or unreacted intermediates .

Biological Activity

(S)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride, also referred to as 4-[(2S)-pyrrolidin-2-yl]benzonitrile hydrochloride, is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article reviews its biological properties, mechanism of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 222.71 g/mol. Its structure features a pyrrolidine ring attached to a benzonitrile moiety, enhancing its solubility and reactivity in biological systems .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied for its inhibitory effects on viral proteases, which are critical in the life cycle of various viruses. This positions the compound as a candidate for therapeutic applications against viral infections .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies have shown that it may modulate receptor activity, which could lead to applications in neuropharmacology and pain management. Its binding affinity to various receptors is under investigation to elucidate its role in central nervous system functions .

The mechanism of action involves the interaction of this compound with specific enzymes and receptors. The pyrrolidine ring allows for binding with molecular targets, modulating their activity and leading to various biological effects. These interactions are crucial for understanding the therapeutic potential of the compound .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Piperidin-2-yl)benzonitrile hydrochloride | Piperidine ring instead of pyrrolidine | Different receptor affinity profiles |

| 3-(Pyrrolidin-1-yl)benzonitrile | Variation in nitrogen position | Potentially different biological activities |

| 4-(Morpholin-2-yl)benzonitrile | Morpholine ring | Unique interactions with different biological targets |

These compounds differ primarily in their nitrogen-containing rings, affecting their pharmacological profiles and efficacy against specific targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Activity Study : A study demonstrated the compound's effectiveness against specific viral proteases, suggesting its use in antiviral drug development.

- Neuropharmacology Research : Investigations into its effects on neurotransmitter receptors revealed potential applications in treating neurodegenerative diseases.

- Mechanistic Studies : Research has shown that the compound can inhibit specific enzyme activities, providing insights into its mechanism of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.